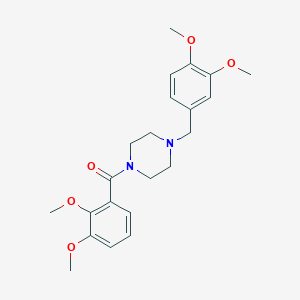![molecular formula C12H11N3O4S2 B247001 N-(2-furylmethyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B247001.png)
N-(2-furylmethyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-furylmethyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide, also known as FTS, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. FTS belongs to the class of thiazolopyrimidines, which are known for their diverse biological activities.
Mechanism Of Action
The mechanism of action of N-(2-furylmethyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways such as the JAK/STAT, NF-κB, and PI3K/Akt pathways. N-(2-furylmethyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide has also been found to inhibit the activity of enzymes such as matrix metalloproteinases and topoisomerases.
Biochemical and Physiological Effects
N-(2-furylmethyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide has been shown to have various biochemical and physiological effects. N-(2-furylmethyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide has been found to reduce the levels of reactive oxygen species and increase the activity of antioxidant enzymes. N-(2-furylmethyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide has also been shown to reduce the levels of inflammatory cytokines and increase the levels of anti-inflammatory cytokines. In addition, N-(2-furylmethyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide has been found to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the advantages of using N-(2-furylmethyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide in lab experiments is its ability to inhibit the growth of cancer cells without affecting normal cells. N-(2-furylmethyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide has also been found to have low toxicity and good bioavailability. However, one of the limitations of using N-(2-furylmethyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide in lab experiments is its poor solubility in water, which can make it difficult to administer.
Future Directions
There are several future directions for the research on N-(2-furylmethyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide. One direction is to investigate the potential of N-(2-furylmethyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide as a therapeutic agent for autoimmune disorders such as multiple sclerosis and rheumatoid arthritis. Another direction is to explore the use of N-(2-furylmethyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide in combination with other drugs to enhance its therapeutic effects. Furthermore, the development of new formulations of N-(2-furylmethyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide with improved solubility and bioavailability could also be a future direction for research.
Synthesis Methods
The synthesis of N-(2-furylmethyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide involves the reaction of 2-furylmethylamine with 2-aminothiophenol and 2-cyanoacetamide in the presence of a catalyst. This reaction results in the formation of N-(2-furylmethyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide as a yellow crystalline solid with a molecular weight of 369.42 g/mol.
Scientific Research Applications
N-(2-furylmethyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and neurodegenerative diseases. N-(2-furylmethyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, N-(2-furylmethyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide has been found to modulate the immune system by suppressing the activity of T-cells and reducing the production of pro-inflammatory cytokines.
properties
Product Name |
N-(2-furylmethyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide |
|---|---|
Molecular Formula |
C12H11N3O4S2 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide |
InChI |
InChI=1S/C12H11N3O4S2/c1-8-10(11(16)15-4-6-20-12(15)14-8)21(17,18)13-7-9-3-2-5-19-9/h2-6,13H,7H2,1H3 |
InChI Key |
WCIYGYUIIFJBLC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N2C=CSC2=N1)S(=O)(=O)NCC3=CC=CO3 |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)S(=O)(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(2-methoxyphenoxy)propyl]-1H-indazole](/img/structure/B246918.png)


![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B246924.png)
![1-Sec-butyl-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B246925.png)


![1-[(4-Chlorophenoxy)acetyl]-4-(3-fluorobenzoyl)piperazine](/img/structure/B246929.png)

![1-[(4-Methylphenoxy)acetyl]-4-(phenylacetyl)piperazine](/img/structure/B246931.png)



